molecular formula C18H20FNO2 B565570 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer CAS No. 1285866-07-0

6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer

Cat. No.: B565570
CAS No.: 1285866-07-0
M. Wt: 303.374
InChI Key: UWHPUMRASBVSQY-XUWBISKJSA-N
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Description

6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 (Mixture of Diastereomer) is a synthetic organic compound It is characterized by the presence of a fluorine atom, a benzylamino group, and a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 typically involves multiple steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the benzopyran ring.

    Deuteration: The incorporation of deuterium (d2) is achieved through hydrogen-deuterium exchange reactions using deuterated solvents or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzopyran ring or the benzylamino group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, or halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or ionic interactions with amino acid residues in proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The benzopyran ring system can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-α-[[(methyl)amino]methyl]-2H-1-benzopyran-2-methanol: Similar structure but with a methylamino group instead of a benzylamino group.

    6-Fluoro-3,4-dihydro-α-[[(ethyl)amino]methyl]-2H-1-benzopyran-2-methanol: Similar structure but with an ethylamino group instead of a benzylamino group.

    6-Fluoro-3,4-dihydro-α-[[(propyl)amino]methyl]-2H-1-benzopyran-2-methanol: Similar structure but with a propylamino group instead of a benzylamino group.

Uniqueness

The uniqueness of 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 lies in its combination of a fluorine atom, a benzylamino group, and a benzopyran ring system

Properties

CAS No.

1285866-07-0

Molecular Formula

C18H20FNO2

Molecular Weight

303.374

IUPAC Name

2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol

InChI

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2

InChI Key

UWHPUMRASBVSQY-XUWBISKJSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O

Synonyms

6-Fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2

Origin of Product

United States

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